molecular formula C9H8F3N5S B7548175 2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine

2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine

Cat. No. B7548175
M. Wt: 275.26 g/mol
InChI Key: USLIOXIERRZLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine, also known as TETP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. TETP is a member of the tetrazole family of compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine is not fully understood. However, it is believed that 2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine exerts its biological activities by interacting with specific targets in the body. In anti-inflammatory activity, 2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-tumor activity, 2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine has been shown to induce apoptosis in cancer cells. In anti-microbial activity, 2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine has been shown to inhibit the growth of various bacteria and fungi.
Biochemical and Physiological Effects:
2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine can induce the expression of antioxidant enzymes such as superoxide dismutase and catalase. 2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. In vivo studies have shown that 2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine can reduce oxidative stress and inflammation in animal models.

Advantages and Limitations for Lab Experiments

2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine has several advantages and limitations for lab experiments. One advantage is its ease of synthesis, which makes it readily available for research. 2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine also exhibits a broad range of biological activities, which makes it a versatile compound for studying various biological processes. However, 2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for 2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine research. One direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer and inflammation. Another direction is to explore its potential applications in material science and catalysis. Additionally, further studies are needed to elucidate the mechanism of action of 2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine and to optimize its synthesis and formulation for various applications.

Synthesis Methods

The synthesis of 2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine involves the reaction of 2-chloromethylpyridine with sodium azide followed by reaction with trifluoroacetic acid to yield the desired product. The reaction proceeds through a series of steps that involve the formation of an intermediate tetrazole ring. The yield of 2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

Scientific Research Applications

2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. 2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine has also been investigated for its potential use as a fluorescent probe for detecting metal ions. In catalysis, 2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine has been used as a ligand for metal-catalyzed reactions.

properties

IUPAC Name

2-[[1-(2,2,2-trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N5S/c10-9(11,12)6-17-8(14-15-16-17)18-5-7-3-1-2-4-13-7/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLIOXIERRZLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=NN2CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(2,2,2-Trifluoroethyl)tetrazol-5-yl]sulfanylmethyl]pyridine

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